2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE
Description
Properties
CAS No. |
71948-69-1 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-but-3-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h1,7H,3-6H2 |
InChI Key |
LGKAIVGCHXBWHW-UHFFFAOYSA-N |
SMILES |
C#CCCC1OCCO1 |
Canonical SMILES |
C#CCCC1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE typically involves the reaction of but-3-yn-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The pathways involved often include the formation of reactive intermediates, such as carbocations or carbanions, which then undergo further transformations .
Comparison with Similar Compounds
Key Observations :
- Alkyne vs. Alkyl Groups : The terminal alkyne in 2-(but-3-yn-1-yl)-1,3-dioxolane enables reactivity absent in saturated analogs like 2-ethyl-2-methyl-1,3-dioxolane, which are primarily used as solvents or fragrance components .
- Ester Functionalization : Ethyl-2-methyl-1,3-dioxolane-2-yl-acetate (Fructone) is employed in flavor/fragrance industries due to its fruity odor , whereas the alkyne derivative may prioritize synthetic versatility.
Physical Properties
Available data for analogs (e.g., 2-ethyl-2-methyl-1,3-dioxolane) suggest trends:
- Boiling Points : Branched alkyl derivatives (e.g., 2-ethyl-2-methyl-) have higher boiling points than simpler analogs due to increased molecular weight and van der Waals interactions . The alkyne group may reduce boiling points slightly compared to saturated analogs due to linear geometry.
- Solubility: Polar substituents (e.g., chlorobutyl ) enhance water solubility, while nonpolar groups (e.g., ethyl/methyl ) favor organic solvents. The alkyne’s moderate polarity may balance solubility in both aqueous and organic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
